Synthesis of 2-Nitro-3-nonanone: A Technical Guide
Synthesis of 2-Nitro-3-nonanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-nitro-3-nonanone from 3-nonanone. The document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and expected analytical data. The synthesis of α-nitro ketones is a valuable transformation in organic chemistry, as the nitro group can be further manipulated to introduce other functional groups or participate in various carbon-carbon bond-forming reactions.
Synthetic Pathway Overview
The synthesis of 2-nitro-3-nonanone from 3-nonanone can be effectively achieved through a two-step sequence involving the formation of a silyl enol ether intermediate, followed by nitration. This method offers good control over the regioselectivity of the nitration, favoring the less substituted α-carbon.
An alternative, though potentially less direct, method involves a Henry reaction to create an α-nitro alcohol, which is subsequently oxidized to the target α-nitro ketone.
This guide will focus on the silyl enol ether route due to its likely higher regioselectivity and milder reaction conditions.
Experimental Protocols
Step 1: Synthesis of 3-(trimethylsilyloxy)non-2-ene
This procedure outlines the formation of the kinetic silyl enol ether of 3-nonanone, which is the key intermediate for the regioselective nitration at the C2 position.
Materials:
-
3-Nonanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
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n-Butyllithium in hexanes is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 3-nonanone in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Trimethylsilyl chloride (TMSCl) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 3-(trimethylsilyloxy)non-2-ene, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Nitro-3-nonanone
This protocol describes the nitration of the silyl enol ether intermediate using tetranitromethane.
Materials:
-
3-(trimethylsilyloxy)non-2-ene (from Step 1)
-
Tetranitromethane (TNM)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
A solution of 3-(trimethylsilyloxy)non-2-ene in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of tetranitromethane in anhydrous DCM is added dropwise to the cooled solution of the silyl enol ether. The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction typically results in the formation of a colored solution which then fades.[1]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-nitro-3-nonanone.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 2-nitro-3-nonanone. The yields are based on typical outcomes for similar reactions reported in the literature.[2]
| Parameter | Value | Reference |
| Step 1: Silyl Enol Ether Formation | ||
| Typical Yield | 85-95% | General procedure for kinetic silyl enol ether formation. |
| Step 2: Nitration | ||
| Typical Yield | 70-85% | Based on nitration of silyl enol ethers with TNM.[1] |
| Overall Yield | 60-80% | Calculated from the individual step yields. |
Characterization Data
The following are the expected spectroscopic data for the final product, 2-nitro-3-nonanone.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band is expected around 1715-1730 cm⁻¹.[3]
-
NO₂ asymmetric stretch: A strong absorption band is expected around 1550 cm⁻¹.[4][5]
-
NO₂ symmetric stretch: A medium to strong absorption band is expected around 1370 cm⁻¹.[4][5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
-
-CH(NO₂)- proton: A quartet or multiplet is expected around δ 5.2-5.4 ppm.
-
-CH₂- (adjacent to C=O) protons: A triplet is expected around δ 2.6-2.8 ppm.
-
-CH₃ (adjacent to -CH(NO₂)-) protons: A doublet is expected around δ 1.7-1.8 ppm.
-
Alkyl chain protons (-CH₂-) : Multiplets are expected in the range of δ 1.2-1.7 ppm.
-
Terminal -CH₃ proton: A triplet is expected around δ 0.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):
-
C=O carbon: A resonance is expected around δ 200-205 ppm.[6]
-
-CH(NO₂)- carbon: A resonance is expected around δ 88-92 ppm.
-
Other alkyl carbons will appear in the upfield region of the spectrum.
Visualizations
Signaling Pathway: Synthesis of 2-Nitro-3-nonanone
Caption: Synthetic route to 2-nitro-3-nonanone via a silyl enol ether intermediate.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
